molecular formula C7H7BrN2O B1329780 2-Bromobenzohydrazide CAS No. 29418-67-5

2-Bromobenzohydrazide

Cat. No. B1329780
CAS RN: 29418-67-5
M. Wt: 215.05 g/mol
InChI Key: PQNLAYLOCZKPIY-UHFFFAOYSA-N
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Patent
US07417040B2

Procedure details

A solution of methyl 2-bromobenzoate (1.0 g, 4.7 mmol) in EtOH (15 mL) was treated with hydrazine (0.18 mL, 5.6 mmol) and heated to reflux for 15 hours. The resulting solution was concentrated to a white powder (998 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[NH2:12][NH2:13]>CCO>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:12][NH2:13])=[O:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1
Name
Quantity
0.18 mL
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to a white powder (998 mg)

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=O)NN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.